2-Amino-5-fluoro-4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
2-Amino-5-fluoro-4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine derivatives with fluorinated reagents can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Amino-5-fluoro-4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
- N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-Amino-5-fluoro-4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-5-fluoro-4-hydroxy-1-methyl-6-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O2/c1-11-6(10)3(2-9)5(12)4(8)7(11)13/h12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGWZTJUVFFVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=C(C1=O)F)O)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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